Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids under acid-mediated conditions . Another approach includes the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Uniqueness
Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group
Properties
CAS No. |
19397-75-2 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-7-8-5-4-6-9(8)12(10)2/h7H,3-6H2,1-2H3 |
InChI Key |
TWUNSAFIJVYFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)CCC2 |
Origin of Product |
United States |
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